molecular formula C20H17FN6O2 B2827988 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 892469-45-3

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No. B2827988
CAS RN: 892469-45-3
M. Wt: 392.394
InChI Key: HSYXAUXBBRVKGF-UHFFFAOYSA-N
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Description

The compound “2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide” belongs to the class of triazolopyrimidines . Triazolopyrimidines are known for their promising antibacterial activity against some standard bacteria and multidrug-resistant (MDR) clinical isolates .


Synthesis Analysis

The synthesis of similar triazolopyrimidines has been reported to be carried out under green chemistry conditions via a multicomponent reaction . The process involves the use of lemon juice as an acidic catalyst .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by the presence of a triazole ring fused with a pyrimidine ring . This unique structure is believed to contribute to their biological activity .


Chemical Reactions Analysis

In a study, mixtures of a triazolopyrimidine derivative, aromatic aldehydes, and a catalytic amount of 1,3-dimethylbenzimidazolium iodide were refluxed in tetrahydrofuran (THF) in the presence of sodium hydride . This resulted in the formation of arolyl-triazolopyrimidines .

Scientific Research Applications

Medicinal Chemistry Applications

c-Met Inhibition: The c-Met receptor tyrosine kinase has gained attention as a potential therapeutic target. Inhibitors of c-Met have been extensively studied, and compounds like 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide show promise in this context. These molecules interfere with c-Met signaling pathways, which play a crucial role in cancer progression and metastasis. Researchers explore their efficacy in inhibiting tumor growth and metastasis .

Fluorescent Probes

Structural Studies and Imaging: The unique structure of this compound, with its 1,2,3-triazole-fused pyrimidine core, makes it an interesting candidate for use as a fluorescent probe. Researchers can attach fluorophores to specific positions within the molecule, allowing visualization of cellular processes. These probes aid in structural studies, cellular imaging, and tracking specific biomolecules in live cells .

Polymer Chemistry

Incorporation into Polymers: The presence of the 1,2,3-triazole ring system in This compound offers opportunities for its incorporation into polymer structures. Researchers can modify the compound to introduce reactive groups, allowing it to serve as a building block in polymer synthesis. These polymers find applications in drug delivery, materials science, and nanotechnology .

Other Potential Applications

Beyond the Known: While the above applications highlight the compound’s potential, further research may reveal additional uses. Investigating its interactions with other biological targets, exploring its pharmacokinetics, and assessing its toxicity profile are avenues for future investigation.

Mechanism of Action

While the exact mechanism of action of “2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide” is not specified, triazolopyrimidines have been studied as potential c-Met inhibitors . The c-Met receptor tyrosine kinase is a promising target for drug development .

Safety and Hazards

The safety profile of similar triazolopyrimidines has been studied. Some compounds showed a high selectivity index towards antimicrobial activity against K. pneumoniae and MRSA1 compared to mammalian cells, suggesting a good safety profile .

properties

IUPAC Name

2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2/c21-16-8-6-14(7-9-16)10-22-17(28)12-26-13-23-19-18(20(26)29)24-25-27(19)11-15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYXAUXBBRVKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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